molecular formula C12H9FN2O3S B256582 N-{4-fluoro-3-nitrophenyl}-2-(2-thienyl)acetamide

N-{4-fluoro-3-nitrophenyl}-2-(2-thienyl)acetamide

Katalognummer B256582
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: VRBNBINEMXOGNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-fluoro-3-nitrophenyl}-2-(2-thienyl)acetamide, commonly known as FNTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. FNTA is a member of the acetamide family of compounds and is characterized by its unique chemical structure, which makes it a valuable tool for studying various biochemical pathways.

Wirkmechanismus

The mechanism of action of FNTA involves its binding to the active site of 15-lipoxygenase, thereby preventing the enzyme from catalyzing the biosynthesis of its target signaling molecules. This inhibition can lead to downstream effects on various cellular and physiological processes, depending on the specific pathway being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of FNTA are highly dependent on the specific pathway being targeted. For example, inhibition of 15-lipoxygenase has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory signaling molecules. Additionally, inhibition of 15-lipoxygenase has been shown to have anti-cancer effects by reducing the production of signaling molecules that promote tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using FNTA in lab experiments is its high selectivity for 15-lipoxygenase, which allows for the specific targeting of this pathway without affecting other cellular processes. However, one limitation of using FNTA is its relatively low potency compared to other inhibitors of 15-lipoxygenase, which may require higher concentrations to achieve the desired effect.

Zukünftige Richtungen

There are several future directions for the use of FNTA in scientific research. One potential application is in the development of novel therapeutics for cancer and inflammation. Additionally, FNTA may be used as a tool for studying the role of 15-lipoxygenase in various disease states and cellular processes. Finally, further research is needed to optimize the potency and selectivity of FNTA as an inhibitor of 15-lipoxygenase.

Synthesemethoden

The synthesis of FNTA involves the reaction of 4-fluoro-3-nitroaniline with 2-thiophenecarboxylic acid in the presence of a suitable reagent. The reaction yields FNTA as a yellow crystalline solid, which can be purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

FNTA has been widely used in scientific research for its ability to selectively inhibit the activity of certain enzymes. Specifically, FNTA can inhibit the activity of the enzyme 15-lipoxygenase, which is involved in the biosynthesis of various signaling molecules such as leukotrienes and lipoxins. This inhibition has been shown to have therapeutic potential in various disease states, including cancer, inflammation, and cardiovascular disease.

Eigenschaften

Molekularformel

C12H9FN2O3S

Molekulargewicht

280.28 g/mol

IUPAC-Name

N-(4-fluoro-3-nitrophenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H9FN2O3S/c13-10-4-3-8(6-11(10)15(17)18)14-12(16)7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16)

InChI-Schlüssel

VRBNBINEMXOGNH-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Kanonische SMILES

C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.